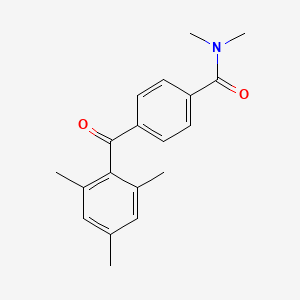![molecular formula C18H20N2OS B5698617 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiosemicarbazone family and has been shown to exhibit promising activity against various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, it has been shown to modulate various signaling pathways such as MAPK/ERK and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments include its potent activity against various diseases, its relatively easy synthesis method, and its low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its activity and specificity.
Direcciones Futuras
For research include optimizing its synthesis method, understanding its mechanism of action, evaluating its potential therapeutic applications in vivo, and exploring its potential applications in other fields.
Métodos De Síntesis
The synthesis method of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves a multi-step process. The first step involves the reaction of 4-benzylpiperazine with carbon disulfide to form 4-benzylpiperazine-1-carbodithioic acid. The second step involves the reaction of 4-benzylpiperazine-1-carbodithioic acid with 2-hydroxyacetophenone to form this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit neuroprotective activity against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit antimicrobial activity against various infectious diseases such as tuberculosis and malaria.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17-9-5-4-8-16(17)18(22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBICLVLHZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)

![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
